4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide
Description
4-(BENZYLAMINO)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylamino group, a furan ring, and a benzohydrazide moiety, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(benzylamino)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-21-14-18-7-4-12-24-18)16-8-10-17(11-9-16)20-13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,22,23)/b21-14+ |
InChI Key |
HDQZZVYWLIQGOU-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLAMINO)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-(benzylamino)benzohydrazide with furan-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLAMINO)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(BENZYLAMINO)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(BENZYLAMINO)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLAMINO)BENZOHYDRAZIDE: Shares a similar core structure but lacks the furan ring.
N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE: Contains the furan ring but lacks the benzylamino group.
Uniqueness
4-(BENZYLAMINO)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
